molecular formula C18H18O3 B14344153 4,4'-Oxybis[2-(prop-2-en-1-yl)phenol] CAS No. 105329-34-8

4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]

Cat. No.: B14344153
CAS No.: 105329-34-8
M. Wt: 282.3 g/mol
InChI Key: QEILNQWHQJSWST-UHFFFAOYSA-N
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Description

4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] is an organic compound with the molecular formula C18H18O4 It is a derivative of phenol, characterized by the presence of two allyl groups attached to the phenolic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] typically involves the reaction of 4-allylphenol with an appropriate oxidizing agent. One common method is the oxidative coupling of 4-allylphenol using a catalyst such as copper(II) chloride in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and its effects on biological systems.

    Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] involves its interaction with various molecular targets. The phenolic hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its antioxidant effects. The compound can also undergo redox reactions, contributing to its overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
  • 4,4’-Isopropylidenebis[2-allylphenol]
  • 4,4’-Oxydiphenol

Uniqueness

4,4’-Oxybis[2-(prop-2-en-1-yl)phenol] is unique due to its specific structure, which includes two allyl groups attached to the phenolic rings. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

105329-34-8

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

4-(4-hydroxy-3-prop-2-enylphenoxy)-2-prop-2-enylphenol

InChI

InChI=1S/C18H18O3/c1-3-5-13-11-15(7-9-17(13)19)21-16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2

InChI Key

QEILNQWHQJSWST-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C=CC(=C1)OC2=CC(=C(C=C2)O)CC=C)O

Origin of Product

United States

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